molecular formula C11H21N3O B1613301 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine CAS No. 1015845-57-4

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine

Cat. No. B1613301
CAS RN: 1015845-57-4
M. Wt: 211.3 g/mol
InChI Key: ZNINVYRZRSLENF-UHFFFAOYSA-N
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Description

“N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine” is a chemical compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a 1H-pyrazol-4-yl ring substituted with an ethyl group and a dimethyl group at the 1 and 3,5 positions, respectively. The 4 position of the pyrazole ring is linked to a methoxyethylamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 111.14500, a density of 1.16g/cm3, and a boiling point of 300.7ºC at 760mmHg .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including those related to N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine, have been synthesized and characterized extensively. The synthesis involves reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to a variety of compounds with potential for further functionalization. For instance, a study reported the synthesis, characterization, and crystallographic analysis of such derivatives, revealing their geometric and electronic structures, which are crucial for understanding their reactivity and potential applications in drug design and material science. The study confirmed the biological activity against breast cancer and microbes, indicating a strong relationship between structure and activity (Titi et al., 2020).

Biological Activities

Research on pyrazole derivatives also includes evaluating their cytotoxic properties against tumor cell lines. For example, compounds synthesized from the reaction of 3,5-dimethyl-1H-pyrazole with various amines showed pronounced cytotoxic activity, highlighting their potential as therapeutic agents. Such studies are pivotal for drug discovery, providing insights into the design of new anticancer drugs with enhanced efficacy and specificity (Kodadi et al., 2007).

Material Science Applications

In the realm of material science, pyrazole derivatives have been explored for their corrosion inhibition properties, showcasing their utility in protecting metals from corrosion. For instance, the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media has been studied, revealing high efficiency and providing valuable information for developing new corrosion inhibitors (Chetouani et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. It would depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for this compound would depend on its potential applications. Given its structure, it could be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-5-14-10(3)11(9(2)13-14)8-12-6-7-15-4/h12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNINVYRZRSLENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649166
Record name N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015845-57-4
Record name N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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